
3-propoxy-N-(4-pyridinylmethyl)benzamide
Overview
Description
3-propoxy-N-(4-pyridinylmethyl)benzamide, also known as PPM-18, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit promising properties in various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 3-propoxy-N-(4-pyridinylmethyl)benzamide involves the inhibition of protein-protein interactions between various cellular proteins. 3-propoxy-N-(4-pyridinylmethyl)benzamide binds to the hydrophobic pocket of the target protein, preventing its interaction with other proteins. This leads to the disruption of various cellular processes, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
3-propoxy-N-(4-pyridinylmethyl)benzamide has been found to exhibit various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of oxidative stress and inflammation, improvement of cardiac function, and reduction of myocardial infarction size. These effects are attributed to the compound's ability to inhibit protein-protein interactions and disrupt various cellular processes.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-propoxy-N-(4-pyridinylmethyl)benzamide in lab experiments is its specificity towards target proteins, which allows for better control and understanding of the observed effects. However, the limitations of using 3-propoxy-N-(4-pyridinylmethyl)benzamide include its relatively low solubility in water and its potential toxicity at higher concentrations.
Future Directions
The potential therapeutic applications of 3-propoxy-N-(4-pyridinylmethyl)benzamide have sparked interest in further research. Some of the future directions for 3-propoxy-N-(4-pyridinylmethyl)benzamide research include the development of more efficient synthesis methods, the identification of new target proteins, and the optimization of dosage and delivery methods for clinical applications. Additionally, the study of 3-propoxy-N-(4-pyridinylmethyl)benzamide in combination with other compounds or therapies may provide synergistic effects and enhance its therapeutic potential.
Conclusion:
In conclusion, 3-propoxy-N-(4-pyridinylmethyl)benzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its specific mechanism of action and observed biochemical and physiological effects make it a valuable tool for various research fields. Further research on 3-propoxy-N-(4-pyridinylmethyl)benzamide is necessary to fully understand its therapeutic potential and optimize its clinical applications.
Scientific Research Applications
3-propoxy-N-(4-pyridinylmethyl)benzamide has been extensively studied in various scientific research fields, including cancer research, neurology, and cardiovascular diseases. In cancer research, 3-propoxy-N-(4-pyridinylmethyl)benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neurology, 3-propoxy-N-(4-pyridinylmethyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, 3-propoxy-N-(4-pyridinylmethyl)benzamide has been found to improve cardiac function and reduce myocardial infarction size.
properties
IUPAC Name |
3-propoxy-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-10-20-15-5-3-4-14(11-15)16(19)18-12-13-6-8-17-9-7-13/h3-9,11H,2,10,12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMUJLFEWHZEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-bromo-4,5-diethoxybenzyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4719343.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4719345.png)
![5-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(4-fluorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4719349.png)
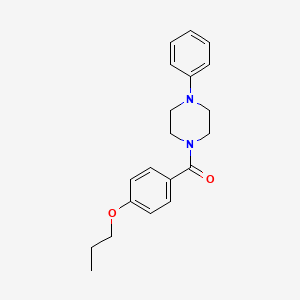
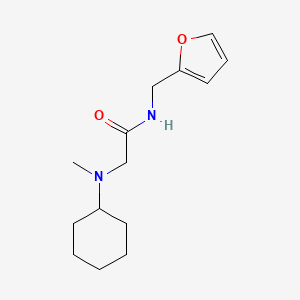
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4719369.png)
![3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4719377.png)

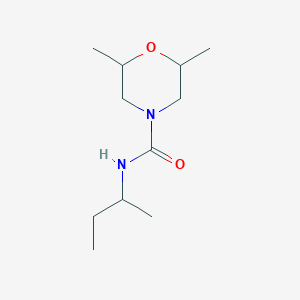
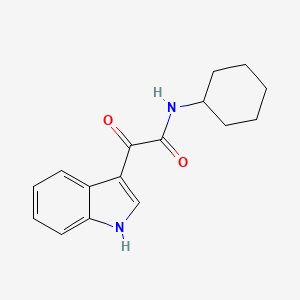
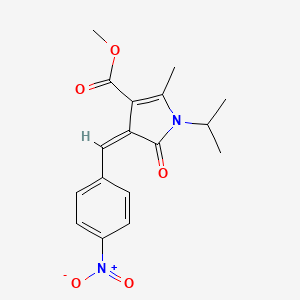
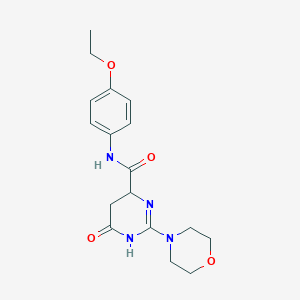
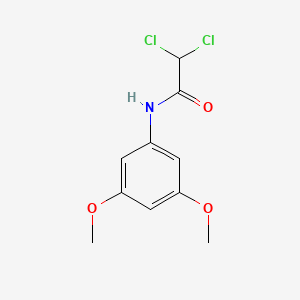
![ethyl 5-[(2,2-dimethylpropanoyl)oxy]-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B4719430.png)